![molecular formula C11H9F3N2O4S2 B055950 3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 124850-88-0](/img/structure/B55950.png)
3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide is a compound that belongs to the benzothiadiazine family. This compound has gained significant attention in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the inflammatory response and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide has a variety of biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide in lab experiments is its anti-inflammatory properties. This makes it an ideal compound for studying the inflammatory response and developing drugs for the treatment of inflammatory diseases. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to fully understand the toxicity of this compound and its effects on the human body.
Direcciones Futuras
There are several future directions for the study of 3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide. One potential direction is the development of new drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Finally, future studies should focus on the development of new synthesis methods for this compound, which could lead to more efficient and cost-effective production.
Métodos De Síntesis
The synthesis of 3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide involves a series of chemical reactions. The most common method involves the reaction of 2-aminothiophenol with chloroacetic acid to form 2-(2-carboxyethylthio)aniline. This compound is then treated with trifluoroacetic anhydride to form 3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide.
Aplicaciones Científicas De Investigación
3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide has been extensively studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory properties and has been used in the development of drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Propiedades
Número CAS |
124850-88-0 |
|---|---|
Nombre del producto |
3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide |
Fórmula molecular |
C11H9F3N2O4S2 |
Peso molecular |
354.3 g/mol |
Nombre IUPAC |
3-[[1,1-dioxo-6-(trifluoromethyl)-4H-1λ6,2,4-benzothiadiazin-3-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C11H9F3N2O4S2/c12-11(13,14)6-1-2-8-7(5-6)15-10(16-22(8,19)20)21-4-3-9(17)18/h1-2,5H,3-4H2,(H,15,16)(H,17,18) |
Clave InChI |
ZUNZHDPBBVZHSH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=NS2(=O)=O)SCCC(=O)O |
SMILES canónico |
C1=CC2=C(C=C1C(F)(F)F)NC(=NS2(=O)=O)SCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



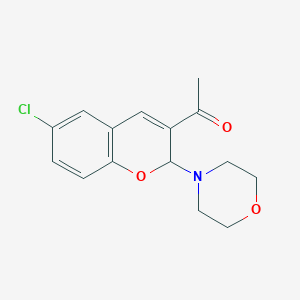

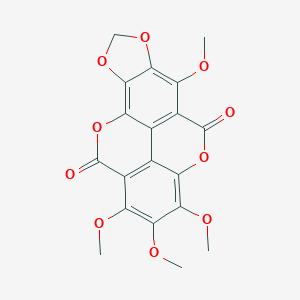
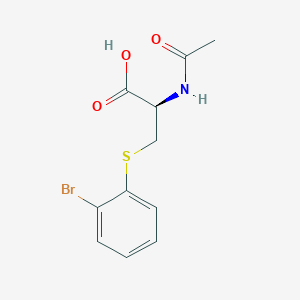
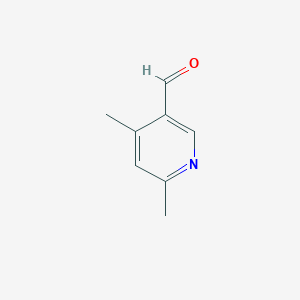

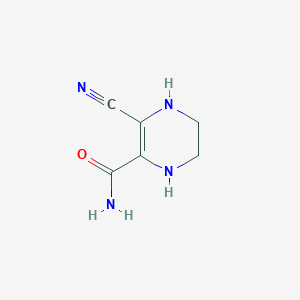



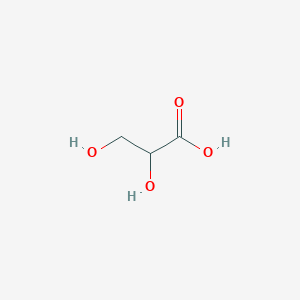

![2-[[(3E)-2-chloro-3-(2,2-dicyanoethylidene)-1-cyclopentenyl]methylidene]propanedinitrile; pyridine](/img/structure/B55894.png)
![2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55898.png)